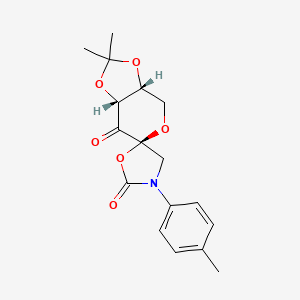
Shi Epoxidation Oxazolidinone Methyl Catalyst
Vue d'ensemble
Description
The Shi Epoxidation Oxazolidinone Methyl Catalyst is a chiral catalyst used in the asymmetric epoxidation of alkenes . It is derived from D-fructose and is known for its use of a non-metal catalyst, representing an early example of organocatalysis .
Synthesis Analysis
The catalyst can be synthesized in two steps from the very cheap chiral starting material D-fructose by ketalization and oxidation . The stereocenters are close to the reacting center, so the stereochemical communication between substrate and catalyst is efficient .Molecular Structure Analysis
The empirical formula of the catalyst is C17H19NO6 . The catalyst has a stereogenic center close to the reacting center (ketone), and the rigid six-membered ring structure of the catalyst and adjacent quaternary ring group minimizes epimerization of this stereocenter .Chemical Reactions Analysis
The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is thought to proceed via a dioxirane intermediate, generated from the catalyst ketone by oxone (potassium peroxymonosulfate) .Physical and Chemical Properties Analysis
The catalyst is a solid with an optical activity of [α]22/D -28.0°, c = 1 in chloroform . It has a melting point of 149-154 °C .Applications De Recherche Scientifique
Enantioselectivity and Asynchronicity in Epoxidation
The Shi epoxidation process, using fructose-derived ketone catalysts, demonstrates significant enantioselectivity. This selectivity is influenced by the asynchronicity in the epoxidation transition state, particularly in reactions with cis-disubstituted and terminal alkenes. The differential formation of incipient C-O bonds is a key factor in understanding the enantioselectivity in such reactions. This was explored in the context of beta-methylstyrene epoxidation using kinetic isotope effects and DFT calculations, highlighting the importance of asynchronicity in the transition state (Singleton & Wang, 2005).
CH Oxidation of Vic-Diols
Shi's oxazolidinone ketone derivatives have been successfully applied in the first dioxirane-mediated catalytic highly enantioselective CH oxidation method. This method is applicable for both asymmetrization of meso vic-diols and kinetic resolution of racemic vic-diols, showing very good enantioselectivity (up to 92% ee) (Jakka & Zhao, 2006).
Catalyst Development for Epoxidation
N-aryl-substituted oxazolidinone-containing ketones have been developed and investigated for the epoxidation of various alkenes. These studies offer insights into the interaction between the phenyl group of the olefin and the oxazolidinone of the catalyst. Substituents on the N-phenyl group of the catalyst enhance this attractive interaction, leading to better understanding and practical application in epoxidation (Shu, Wang, Gan, & Shi, 2003).
Large-Scale Application and Methodology
The large-scale application of the Shi epoxidation methodology was demonstrated in the epoxidation of alkene 7 using the organocatalyst Epoxone and Oxone as the oxidant. This marked the first large-scale application of this methodology, underscoring its scalability and practical applicability in organic synthesis (Ager, Anderson, Oblinger, Shi, & Vanderroest, 2007).
Importance in Organic Synthesis
The Shi epoxidation method, developed in the late 1990s, was significant as the first general effective organic catalyst for the asymmetric epoxidation of nonactivated trans-olefins or trisubstituted olefins. It highlighted the need for deliberate tuning of pH to avoid catalyst decomposition and introduced variants requiring only hydrogen peroxide as the oxidant (List & Scharf, 2019).
Mécanisme D'action
Target of Action
The primary target of the Shi Epoxidation Oxazolidinone Methyl Catalyst is various alkenes . The catalyst allows the synthesis of epoxides from these alkenes .
Mode of Action
The this compound interacts with its targets (alkenes) through a mechanism that involves a dioxirane intermediate and a spiro transition state . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent . The sulfate - as a good leaving group - facilitates the ring closure to the dioxiranes .
Biochemical Pathways
The this compound affects the biochemical pathway of epoxide synthesis . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent .
Pharmacokinetics
It’s important to note that the catalyst is used in catalytic amounts
Result of Action
The result of the action of the this compound is the formation of epoxides from various alkenes . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant .
Action Environment
The action of the this compound is influenced by environmental factors such as pH . A higher pH disfavors the Bayer-Villiger Oxidation as a side reaction, so the catalysts remain more active . Therefore the autodecomposition of Oxone at high pH can be overridden if the ketone is sufficiently reactive . The enhancements in reaction rate can also be explained by a higher nucleophility of Oxone under more basic conditions . In any case, a careful use of buffered media is often needed .
Analyse Biochimique
Biochemical Properties
The Shi Epoxidation Oxazolidinone Methyl Catalyst plays a significant role in biochemical reactions, particularly in the process of asymmetric epoxidation . It interacts with various biomolecules, including enzymes and proteins, to facilitate the conversion of alkenes into epoxides . The nature of these interactions is largely chemical, involving the transfer of electrons and the breaking and forming of bonds .
Cellular Effects
The effects of the this compound on cells and cellular processes are primarily related to its role in the synthesis of epoxides . Epoxides are three-membered cyclic ethers that can influence cell function by interacting with various cell signaling pathways, gene expression mechanisms, and metabolic processes .
Molecular Mechanism
The this compound exerts its effects at the molecular level through a mechanism believed to involve a dioxirane intermediate . This powerful epoxidation reagent facilitates the conversion of alkenes into epoxides . The catalyst may also interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the this compound may change due to factors such as the stability of the catalyst, its potential degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The this compound is involved in the metabolic pathway of asymmetric epoxidation . It interacts with enzymes and cofactors in this pathway, potentially influencing metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
(3'aR,5S,7'aR)-2',2'-dimethyl-3-(4-methylphenyl)spiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-10-4-6-11(7-5-10)18-9-17(24-15(18)20)14(19)13-12(8-21-17)22-16(2,3)23-13/h4-7,12-13H,8-9H2,1-3H3/t12-,13-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKGDVVGAWYPFR-XNJGSVPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467912 | |
| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403501-30-4 | |
| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


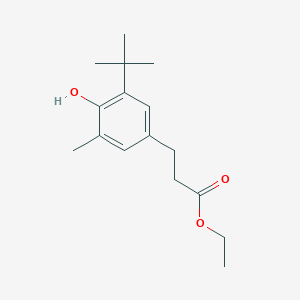
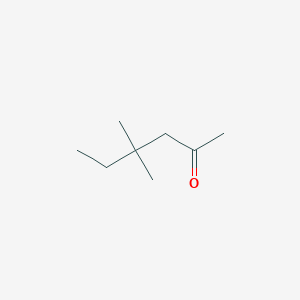
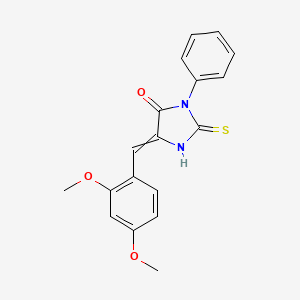
![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)

![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)
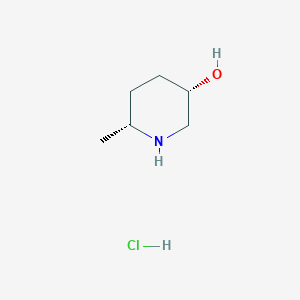


![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)
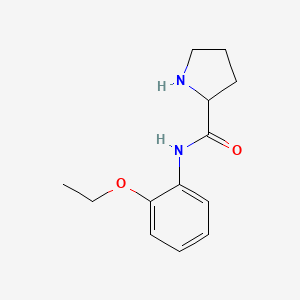
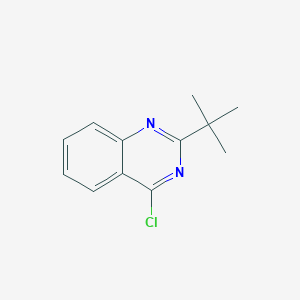
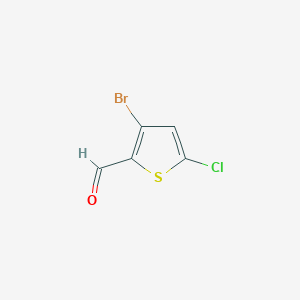
![2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B3135706.png)
